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Compound of Interest

Compound Name:
2-Oxabicyclo[2.1.1]hexan-4-

ylmethanol

CAS No.: 1782594-07-3

Cat. No.: B2979718

Get Quote

Executive Summary & Technical Profile
The 2-oxabicyclo[2.1.1]hexane scaffold represents a cutting-edge motif in modern medicinal

chemistry, serving as a saturated bioisostere for meta- or para-substituted benzenes and

cyclobutanes. The specific derivative, 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol, provides a

critical "handle" (the primary alcohol) for incorporating this rigid, polar spacer into drug

candidates.

Why This Scaffold?
Exit Vector Geometry: The bridgehead (C1-C4) axis provides a defined linear or angular

projection, distinct from the flat 180° of alkynes or 120° of benzenes.

Physicochemical Optimization:

Solubility: The ether oxygen lowers LogP and increases aqueous solubility compared to

the carbocyclic bicyclo[2.1.1]hexane.
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Metabolic Stability: The rigid bicyclic cage protects the bridgehead positions from oxidative

metabolism (CYP450).

Fsp³ Enrichment: Increases the fraction of sp³ carbons, correlating with improved clinical

success rates.

Structural Data
Property Value / Description

Formula C₆H₁₀O₂

MW 114.14 g/mol

Geometry Rigid, "Book-shape" puckering

Key Vector C4-Bridgehead (Alcohol handle)

Strain Energy
High (~60-65 kcal/mol); requires care in harsh

acidic conditions.

Commercial Landscape: Sourcing Strategy
Synthesizing the [2.1.1] system de novo requires complex photochemical [2+2] cycloadditions

(often involving intramolecular photocyclization of dienes), which are low-throughput and

difficult to scale in standard medicinal chemistry labs. Direct commercial sourcing is the

recommended strategy.

Primary Tier Suppliers (Originators)
These suppliers typically hold the IP or the process chemistry know-how for the [2.1.1] scaffold.

Enamine (Kiev, Ukraine / Monmouth Jct, NJ)

Status: Market Leader. The Mykhailiuk group at Enamine is the pioneer of [2.1.1] building

blocks.

Catalog Availability: High. Often sold as "Make-on-Demand" or stock.

Formats: Alcohol, Acid, Amine, and Iodide derivatives.
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Pharmablock (Nanjing, China / Hatfield, PA)

Status: Major Supplier. Specializes in bicyclic and strained rings.

Reliability: Excellent scale-up capabilities (kg scale).

WuXi AppTec (Shanghai, China)

Status: CRO/Supplier. Often synthesizes on custom request if not in the catalog.

Secondary Tier (Distributors)
Sigma-Aldrich (Merck): Often re-sells Enamine/Pharmablock stocks.

Combi-Blocks: Good for US-based rapid delivery of standard blocks.

Sourcing Protocol
Search Query: Use CAS (if available) or substructure search.

Keywords: "2-oxabicyclo[2.1.1]hexane", "4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane".

Purity Check: Ensure ≥95% by GC/NMR. Isomeric purity is usually not an issue as the [2.1.1]

system is rigid, but check for diastereomers if side-chains are complex.

Experimental Protocols
Handling & Stability

Storage: Store at 2-8°C. The ether bridge is stable to air and moisture.

Acid Sensitivity: The strained oxa-bridge can undergo ring-opening under vigorous Lewis

acidic conditions (e.g., TiCl₄, pure TFA at heat).

Recommendation: Use mild Lewis acids or basic conditions for couplings.

Workflow Visualization
The following diagram outlines the decision tree for utilizing the alcohol handle.
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Figure 1: Synthetic divergence from the hydroxymethyl scaffold.

Protocol A: Activation to Mesylate (Precursor for
Amines/Thiols)
This protocol converts the alcohol into a leaving group without compromising the strained ring.

Reagents:

Substrate: 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol (1.0 eq)

Methanesulfonyl chloride (MsCl) (1.2 eq)

Triethylamine (TEA) (1.5 eq)

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

Dissolution: Dissolve the alcohol in anhydrous DCM (0.1 M concentration) under N₂

atmosphere. Cool to 0°C.

Base Addition: Add TEA dropwise. Stir for 5 minutes.

Activation: Add MsCl dropwise via syringe. The reaction is exothermic; maintain temp < 5°C.
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Monitoring: Warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by TLC (stain

with KMnO₄ or PMA; UV may be weak).

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with brine,

dry over Na₂SO₄.

Purification: Concentrate in vacuo. The mesylate is typically stable enough for the next step

without column chromatography.

Caution: Do not heat above 40°C during evaporation to avoid potential rearrangement.

Protocol B: Oxidation to Carboxylic Acid (Jones
Oxidation)
Used when the target is an amide linkage.

Reagents:

Jones Reagent (CrO₃/H₂SO₄) or TEMPO/BAIB (for milder conditions).

Solvent: Acetone (for Jones) or DCM/H₂O (for TEMPO).

Step-by-Step (Jones Method):

Setup: Dissolve alcohol in Acetone (0.1 M) and cool to 0°C.

Addition: Add Jones reagent dropwise until a persistent orange color remains.

Quench: Add Isopropanol (excess) to quench excess oxidant (turns green).

Extraction: Dilute with water, extract with EtOAc.

Isolation: The bicyclic acid is polar. Back-extract the organic layer with 1N NaOH, separate,

then acidify the aqueous layer with HCl to pH 2 and re-extract with EtOAc.

Note: The 2-oxabicyclo[2.1.1]hexane core is generally stable to transient 1N HCl/NaOH.
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The "Bridge" Effect
Replacing a cyclobutane or phenyl ring with 2-oxabicyclo[2.1.1]hexane often results in:

Lower Lipophilicity: The ether oxygen reduces LogD, potentially reducing non-specific

binding.

Vector Retention: The 1,4-substitution pattern mimics para-phenyl vectors but with a shorter

distance (approx 2.8 Å vs 2.9 Å) and distinct angles.

Reference Case Study
While specific drugs with this exact motif are proprietary, the scaffold is heavily utilized in

Fragment-Based Drug Discovery (FBDD) libraries constructed by Enamine.

Observation: In a comparative study of bioisosteres, the [2.1.1] ether showed superior

metabolic stability compared to open-chain ether analogs due to the steric bulk of the cage

preventing access to the alpha-protons.

References
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Find Them and How

to Get Them. Organic & Biomolecular Chemistry. Link

Levchenko, K. S., et al. (2020). Bicyclo[2.1.1]hexanes: A New Class of Bioisosteres. Journal

of Organic Chemistry. Link

Barnes-Seeman, D. (2012). The Role of Saturated Bioisosteres in Modern Drug Discovery.

Journal of Medicinal Chemistry. Link

Enamine Store.Bicyclic Ether Building Blocks.Link

Pharmablock Catalogs.Strained Ring Systems.Link

To cite this document: BenchChem. [Application Note: Strategic Utilization of 2-
Oxabicyclo[2.1.1]hexan-4-ylmethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2979718/docs#application-note-strategic-utilization-
of-2-oxabicyclo-2-1-1-hexan-4-ylmethanol]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2019%2Fob%2Fc8ob02669h
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facs.joc.0c01234
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjm3001713
https://www.google.com/url?sa=E&q=https%3A%2F%2Fenaminestore.com
https://www.google.com/url?sa=E&q=http%3A%2F%2Fwww.pharmablock.com
https://www.benchchem.com/product/b2979718/docs#application-note-strategic-utilization-of-2-oxabicyclo-2-1-1-hexan-4-ylmethanol
https://www.benchchem.com/product/b2979718/docs#application-note-strategic-utilization-of-2-oxabicyclo-2-1-1-hexan-4-ylmethanol
https://www.benchchem.com/product/b2979718/docs#application-note-strategic-utilization-of-2-oxabicyclo-2-1-1-hexan-4-ylmethanol
https://www.benchchem.com/product/b2979718/docs#application-note-strategic-utilization-of-2-oxabicyclo-2-1-1-hexan-4-ylmethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2979718?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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